2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate
CAS No.: 137196-67-9
Cat. No.: VC21212746
Molecular Formula: C14H21ClN2O3
Molecular Weight: 300.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137196-67-9 |
|---|---|
| Molecular Formula | C14H21ClN2O3 |
| Molecular Weight | 300.78 g/mol |
| IUPAC Name | 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate |
| Standard InChI | InChI=1S/C14H21ClN2O3/c1-4-17(5-2)6-7-20-14(18)10-8-11(15)12(16)9-13(10)19-3/h8-9H,4-7,16H2,1-3H3 |
| Standard InChI Key | FFNWMBDISAYHDC-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCOC(=O)C1=CC(=C(C=C1OC)N)Cl |
| Canonical SMILES | CCN(CC)CCOC(=O)C1=CC(=C(C=C1OC)N)Cl |
Introduction
Chemical Structure and Properties
2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate is an ester derivative with a complex molecular structure. Its chemical composition and properties are fundamental to understanding its biological activity and potential applications.
Basic Chemical Information
The compound is characterized by the following chemical identifiers:
| Property | Value |
|---|---|
| IUPAC Name | 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate |
| Molecular Formula | C14H21ClN2O3 |
| Molecular Weight | 300.78 g/mol |
| CAS Number | 137196-67-9 |
| InChI | InChI=1S/C14H21ClN2O3/c1-4-17(5-2)6-7-20-14(18)10-8-11(15)12(16)9-13(10)19-3/h8-9H,4-7,16H2,1-3H3 |
| InChI Key | FFNWMBDISAYHDC-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCOC(=O)C1=CC(=C(C=C1OC)N)Cl |
This compound features a benzoate core structure with multiple functional groups, including an amino group, a chloro substituent, and a methoxy group on the benzene ring, along with a diethylaminoethyl ester moiety.
Structural Relationships
The compound is structurally related to 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, also known as metoclopramide. While they share similar structural elements, the key difference is that 2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate is an ester, whereas metoclopramide is an amide . This structural distinction contributes to differences in their pharmacological properties and biological activities.
Biochemical Mechanisms
The compound exhibits significant biochemical activities that contribute to its pharmacological effects. Understanding these mechanisms provides insight into its potential therapeutic applications.
Receptor Interactions
2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate interacts with various receptors in the central and peripheral nervous systems. Particularly noteworthy is its interaction with dopamine receptors, where it exhibits antagonistic properties. This dopamine receptor antagonism is primarily responsible for its antiemetic effects, as it inhibits the activation of the chemoreceptor trigger zone that mediates nausea and vomiting.
Additionally, the compound demonstrates affinity for muscarinic receptors, contributing to its parasympathomimetic activity. This interaction enhances the release of acetylcholine, stimulating smooth muscle contraction in the gastrointestinal tract.
Cellular Effects
At the cellular level, 2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate influences multiple physiological processes. It modulates cell signaling pathways, affects gene expression, and alters cellular metabolism. The compound's ability to enhance acetylcholine release is particularly significant in stimulating gastrointestinal motility, making it potentially useful for treating conditions like gastroparesis and other motility disorders.
Furthermore, the compound's influence on neurotransmitter systems extends beyond acetylcholine, affecting serotonergic and dopaminergic pathways that play crucial roles in various neurological and psychiatric conditions.
Pharmacological Properties
The pharmacological profile of 2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate encompasses multiple systems, with significant effects on the central nervous system and gastrointestinal tract.
Neuropharmacological Effects
The compound possesses notable neuropharmacological properties that make it a candidate for treating various neurological disorders. Its ability to cross the blood-brain barrier facilitates its central nervous system effects, including modulation of dopaminergic neurotransmission. This property is crucial for its potential applications in conditions associated with dopamine dysregulation.
Research into the compound's neuropharmacological profile is ongoing, with particular focus on its potential for treating neurological disorders through multiple mechanisms of action, including receptor modulation and neurotransmitter regulation.
Gastrointestinal Effects
In the gastrointestinal system, 2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate exhibits prokinetic effects, enhancing gastrointestinal motility through its parasympathomimetic activity. This effect involves increased acetylcholine release, which stimulates smooth muscle contraction in the gastrointestinal tract. The compound's ability to enhance gastrointestinal motility makes it potentially valuable for treating conditions characterized by delayed gastric emptying or reduced intestinal transit.
Synthesis and Preparation
The synthesis of 2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate involves multiple chemical reactions and pathways. Understanding these synthetic routes is essential for laboratory preparation and potential large-scale production.
Synthetic Pathways
Although the search results don't provide a direct synthesis method for 2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate, insights can be gained from the synthesis of related compounds. For instance, the synthesis of 14C-batanopride, which shares structural similarities, involves a multi-step process beginning with 4-amino-2-hydroxy-[carbonyl-14C]benzoic acid .
A potential synthetic pathway for 2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate might involve:
-
Starting with an appropriately substituted benzoic acid
-
Introduction of the methoxy group at the 2-position
-
Incorporation of the amino group at the 4-position
-
Chlorination at the 5-position
-
Esterification with 2-(diethylamino)ethanol to form the final compound
Retrosynthetic Analysis
Comparative Analysis with Related Compounds
Comparing 2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate with structurally similar compounds provides valuable insights into structure-activity relationships and potential therapeutic applications.
Comparison with Metoclopramide
Metoclopramide (4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide) is structurally similar to 2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate, but contains an amide linkage instead of an ester . This structural difference significantly affects their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Metoclopramide is known for its antiemetic and prokinetic properties, primarily acting as a dopamine D2 receptor antagonist and a 5-HT4 receptor agonist. Its clinical applications include treatment of nausea, vomiting, and gastroparesis. The ester counterpart, 2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate, likely exhibits similar pharmacological effects but with different pharmacokinetic profiles due to the ester bond's susceptibility to hydrolysis .
Structure-Activity Relationships
The structure-activity relationships of 2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate and related compounds reveal how specific structural features contribute to their biological activity:
-
The 4-amino group enhances binding to dopamine receptors
-
The 5-chloro substituent contributes to receptor selectivity
-
The 2-methoxy group affects the compound's ability to cross cell membranes
-
The diethylaminoethyl moiety influences distribution and metabolism
-
The ester linkage affects pharmacokinetic properties and stability
Understanding these relationships facilitates the design of derivatives with enhanced properties for specific therapeutic applications.
Research Challenges and Future Directions
Despite its promising pharmacological profile, research on 2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate faces several challenges and opportunities for future investigation.
Current Research Limitations
Current research on 2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate is limited by several factors:
-
Incomplete characterization of its full receptor binding profile
-
Limited understanding of its pharmacokinetic properties
-
Insufficient clinical data on its efficacy and safety
-
Challenges in formulation and delivery systems for optimal bioavailability
Addressing these limitations requires comprehensive preclinical and clinical studies to elucidate the compound's properties and therapeutic potential.
Future Research Directions
Future research on 2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate might focus on:
-
Developing improved synthetic methods for more efficient production
-
Investigating structure-activity relationships through systematic modifications
-
Exploring novel therapeutic applications based on its receptor binding profile
-
Conducting comparative studies with related compounds to optimize pharmacological properties
-
Designing formulation strategies to enhance stability and bioavailability
These research directions could expand our understanding of the compound's properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume